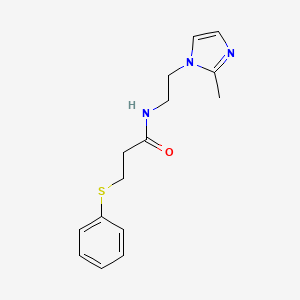

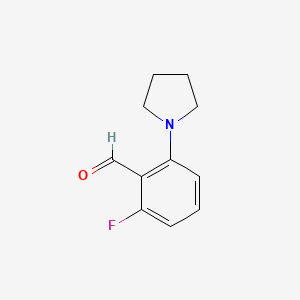

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

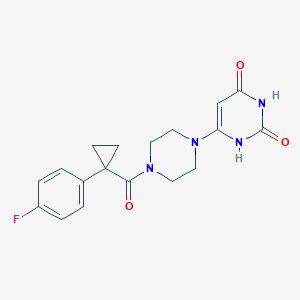

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde (FPA) is a synthetic compound that has been used in a variety of scientific research applications. FPA is a versatile and affordable reagent that can be used to synthesize a wide range of compounds, including those used in drug discovery and development. FPA has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Application in Herbicide Synthesis

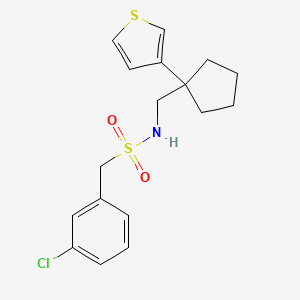

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde is a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. This synthesis involves starting with 2,6-difluorobenzaldehyde and undergoing hydroxylation, imination, and deoxidization processes, resulting in novel compounds confirmed by NMR and MS techniques (Gong Qi-sun, 2005).

Organocatalysis in Aldol Reactions

Fluorous (S) pyrrolidine sulfonamide, closely related to 2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde, has been shown to efficiently catalyze enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused several times without significant loss of catalytic activity and stereoselectivity (L. Zu et al., 2008).

In Fluorinated Organocatalysts

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde derivatives are relevant in the development of fluorinated organocatalysts. The unique properties of fluorine atoms in these compounds can be harnessed to control the molecular topology of intermediates in organocatalytic processes, leading to enhanced asymmetric induction in reactions (Eva-Maria Tanzer et al., 2012).

Synthesis of Fluoropyrrolidines

Pyrrolidines, including fluoropyrrolidines, have significant interest in medicinal chemistry and organic synthesis. 2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde is part of this category, where the synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. These compounds are used in the preparation of medicinal drugs and as organocatalysts (E. Pfund & T. Lequeux, 2017).

特性

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJAQWVHRQAPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327228 |

Source

|

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24839618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

CAS RN |

867205-19-4 |

Source

|

| Record name | 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2402087.png)

![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)

![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)

![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)